molecular formula C11H16N4O2S B14697177 Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- CAS No. 31895-50-8

Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl-

Cat. No.: B14697177
CAS No.: 31895-50-8
M. Wt: 268.34 g/mol
InChI Key: JJUOFQMPYZPUOS-UHFFFAOYSA-N
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Description

Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antifungal, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- typically involves multi-step reactions. One common method includes the condensation of 3-acetylindole, methyl 2-aminobenzoate, and thioglycolic acid, leading to the formation of a substituted 1,3-thiazolidin-4-one intermediate . This intermediate undergoes further cyclization and elimination reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the butylamino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Properties

CAS No.

31895-50-8

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

2-(butylamino)-4,6-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C11H16N4O2S/c1-4-5-6-12-10-13-8-7(18-10)9(16)15(3)11(17)14(8)2/h4-6H2,1-3H3,(H,12,13)

InChI Key

JJUOFQMPYZPUOS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=C(S1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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